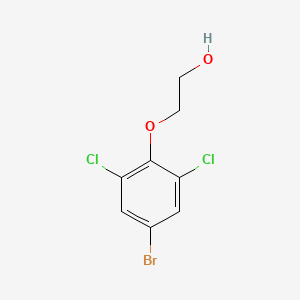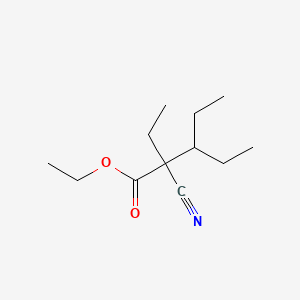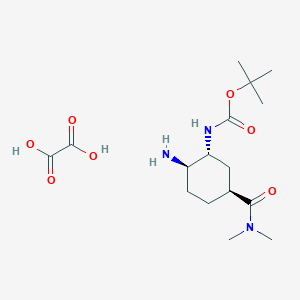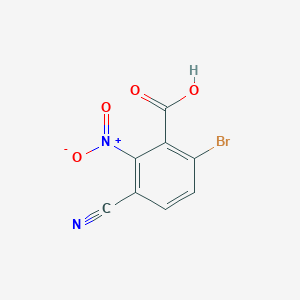
3-(Chloromethyl)-2,4,6-trimethylpyridine hydrochloride
Übersicht
Beschreibung
Chloromethylpyridine hydrochlorides, such as 3-chloromethylpyridine hydrochloride, are important pharmaceutical intermediates . They are used in the preparation of various pharmaceuticals .
Synthesis Analysis
The synthesis of similar compounds, like 3-chloromethylpyridine hydrochloride, involves several steps . For instance, 3-methylpyridine can be oxidized into 3-picolinic acid with potassium permanganate . Then, the 3-picolinic acid and methanol react to produce methyl pyridine-3-carboxylate . This is then reduced to 3-pyridinemethanol, which reacts with thionyl chloride to produce the target product .Molecular Structure Analysis
The molecular structure of these compounds can be represented by an InChI code . This code provides a standard way to encode the compound’s structure and formula .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps . For example, the reaction of 3-methylpyridine with potassium permanganate to form 3-picolinic acid is followed by several other reactions to produce the final product .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary. For example, they can be solid at room temperature . More specific properties would depend on the exact compound and its structure .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis : Xu Bao-cai (2004) conducted research on synthesizing 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Hydrochloride. This study provides a detailed process for creating derivatives of 3-(Chloromethyl)-2,4,6-trimethylpyridine, which may be useful in various chemical syntheses (Xu Bao-cai, 2004).
Catalysis and Reactions : A study by Rumin (1983) found that a chloro-bridged platinum(II) complex containing 2,4,6-trimethylpyridine was an active catalyst for homogeneous hydrogenation and hydrosilylation of olefins and α,β-unsaturated aldehydes and ketones at room temperature and under atmospheric pressure (Rumin, 1983).
Material Science and Nanotechnology : Jaymand (2011) described the synthesis and characterization of novel type poly (4-chloromethyl styrene-graft-4-vinylpyridine)/TiO2 nanocomposite. This research highlights the potential of using 3-(Chloromethyl)-2,4,6-trimethylpyridine hydrochloride derivatives in the development of advanced materials (Jaymand, 2011).
Pharmaceutical Research : Although details on drug use and side effects are excluded as per the requirement, it's worth noting that derivatives of 3-(Chloromethyl)-2,4,6-trimethylpyridine hydrochloride are investigated in the context of pharmaceuticals, as seen in the synthesis of Paliperidone by Ji Ya-fei (2010). This indicates its relevance in drug development processes (Ji Ya-fei, 2010).
Biomedical Applications : A study by Amoroso et al. (2008) explored the use of 3-chloromethylpyridyl bipyridine fac-tricarbonyl rhenium as a thiol-reactive luminescent agent for biological imaging, demonstrating its potential in biomedical imaging and diagnostics (Amoroso et al., 2008).
Safety and Hazards
Wirkmechanismus
Mode of Action
Similar compounds have been known to interact directly with their targets, causing various changes .
Biochemical Pathways
It’s worth noting that the identification of metabolic pathways can be achieved using pathfinding approaches .
Pharmacokinetics
Eigenschaften
IUPAC Name |
3-(chloromethyl)-2,4,6-trimethylpyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN.ClH/c1-6-4-7(2)11-8(3)9(6)5-10;/h4H,5H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXALHSVQTISHSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1CCl)C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)-2,4,6-trimethylpyridine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



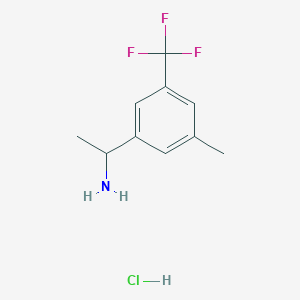


![5-(chloromethyl)-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazole hydrochloride](/img/structure/B1460550.png)
